molecular formula C26H30ClN5O2 B12706910 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl-1-oxo- CAS No. 184691-74-5

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl-1-oxo-

Cat. No.: B12706910
CAS No.: 184691-74-5
M. Wt: 480.0 g/mol
InChI Key: MMCWSQMAMPRNDE-UHFFFAOYSA-N
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Description

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl-1-oxo- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures, and is further functionalized with various substituents, including a carboxamide group, a piperazine ring, and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl-1-oxo- typically involves multi-step organic reactions. The process may start with the construction of the pyridoindole core, followed by the introduction of the carboxamide group, and finally the attachment of the piperazine and chlorophenyl substituents. Common reagents and conditions used in these steps include:

    Palladium-catalyzed cross-coupling reactions: These reactions are often used to form carbon-carbon bonds between aromatic rings.

    Amidation reactions: These reactions introduce the carboxamide group.

    Reductive amination: This method can be used to attach the piperazine ring to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl-1-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrido(3,4-b)indole-6-carboxamide derivatives: Compounds with similar core structures but different substituents.

    Piperazine derivatives: Compounds featuring the piperazine ring, which is common in many pharmaceuticals.

    Chlorophenyl derivatives: Compounds containing the chlorophenyl group, known for its electron-withdrawing properties.

Uniqueness

The uniqueness of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl-1-oxo- lies in its specific combination of functional groups and ring structures, which can confer unique chemical and biological properties.

Properties

CAS No.

184691-74-5

Molecular Formula

C26H30ClN5O2

Molecular Weight

480.0 g/mol

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-9-methyl-1-oxo-3,4-dihydro-2H-pyrido[3,4-b]indole-6-carboxamide

InChI

InChI=1S/C26H30ClN5O2/c1-30-23-7-6-18(16-22(23)21-8-10-29-26(34)24(21)30)25(33)28-9-3-11-31-12-14-32(15-13-31)20-5-2-4-19(27)17-20/h2,4-7,16-17H,3,8-15H2,1H3,(H,28,33)(H,29,34)

InChI Key

MMCWSQMAMPRNDE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NCCCN3CCN(CC3)C4=CC(=CC=C4)Cl)C5=C1C(=O)NCC5

Origin of Product

United States

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